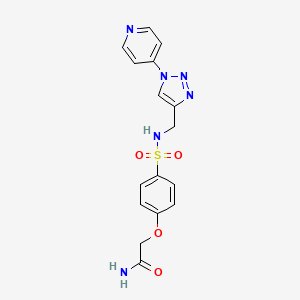

2-(4-(N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(1-pyridin-4-yltriazol-4-yl)methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S/c17-16(23)11-26-14-1-3-15(4-2-14)27(24,25)19-9-12-10-22(21-20-12)13-5-7-18-8-6-13/h1-8,10,19H,9,11H2,(H2,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSQAPXEJVDACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.

Mode of Action

It is known to interact with its target enzyme, potentially altering its activity and thus influencing the levels of cyclic nucleotides within the cell.

Biochemical Pathways

The compound’s interaction with its target enzyme affects the cyclic nucleotide signaling pathway. This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

It is predicted to have high intestinal absorption and blood-brain barrier permeability. These properties could potentially impact the compound’s bioavailability and its ability to exert its effects in different tissues.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its target, it could potentially influence various cellular processes regulated by cyclic nucleotide signaling.

Biological Activity

The compound 2-(4-(N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of triazole derivatives typically involves cycloaddition reactions. The compound can be synthesized via a multi-step process involving the reaction of pyridinyl and sulfamoyl precursors under controlled conditions. The common methods include:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : This method is popular for synthesizing various triazole derivatives due to its efficiency and mild reaction conditions.

- One-pot reactions : These allow for the simultaneous formation of multiple bonds, streamlining the synthesis process and improving yields.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or receptors, which may inhibit their function.

- Antifungal Activity : A study demonstrated that triazole derivatives can effectively inhibit fungal growth. For instance, compounds structurally similar to the target compound showed moderate to high fungicidal activity against various phytopathogens, with effective concentrations (EC50) ranging from 0.27 to 11.39 mg/L against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea .

Antibacterial Activity

The presence of the pyridine ring enhances the compound's binding affinity to bacterial targets. Triazoles are known for their ability to disrupt cell wall synthesis and interfere with metabolic pathways in bacteria.

- Case Study : In vitro studies have shown that related triazole compounds demonstrate significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring : This moiety is known to interact with cytochrome P450 enzymes in fungi, leading to disruption of ergosterol synthesis, a critical component of fungal cell membranes.

- Pyridine Moiety : Enhances solubility and bioavailability, facilitating better interaction with biological targets.

- Sulfamoyl Group : May contribute to the inhibition of specific enzyme pathways involved in bacterial growth and survival.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.